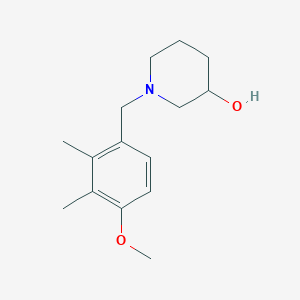
1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinol, also known as MDPBP, is a psychoactive substance that belongs to the class of synthetic cathinones. It is a designer drug that has gained popularity among recreational drug users due to its euphoric effects. The chemical structure of MDPBP is similar to other synthetic cathinones, such as MDPV and α-PVP, which are known to have high abuse potential. In recent years, MDPBP has become a subject of interest for scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of 1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinol involves the modulation of neurotransmitter activity in the brain. This compound acts as a reuptake inhibitor for dopamine, norepinephrine, and serotonin, which leads to an increase in their levels in the synaptic cleft. This increase in neurotransmitter levels results in the stimulation of the reward pathway in the brain, leading to feelings of euphoria and pleasure.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects on the body. It has been found to increase heart rate, blood pressure, and body temperature, which can lead to cardiovascular complications. This compound has also been shown to cause hyperthermia, seizures, and other neurological complications. Long-term use of this compound can result in addiction, tolerance, and withdrawal symptoms.
実験室実験の利点と制限
1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinol has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. This compound has a high affinity for the dopamine transporter, which makes it a useful tool for studying the regulation of dopamine activity in the brain. However, this compound also has several limitations for use in lab experiments. Its high abuse potential and potential for toxicity make it difficult to use in animal models. Additionally, the lack of knowledge about its long-term effects on the brain and body limits its use in clinical research.
将来の方向性
Future research on 1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinol should focus on its potential therapeutic applications in the treatment of neurological and psychiatric disorders. Studies should be conducted to determine its efficacy and safety in animal models and clinical trials. Additionally, more research is needed to understand the long-term effects of this compound on the brain and body, as well as its potential for addiction and abuse.
合成法
The synthesis of 1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinol involves the reaction of 4-methoxy-2,3-dimethylbenzaldehyde with piperidine in the presence of a reducing agent, such as sodium borohydride. The resulting product is then oxidized to form this compound. The synthesis of this compound is relatively simple and can be carried out using standard laboratory equipment.
科学的研究の応用
1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinol has been studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been shown to have a high affinity for the dopamine transporter, which is involved in the regulation of mood and behavior. This compound has also been found to have an inhibitory effect on the reuptake of dopamine, norepinephrine, and serotonin, which are neurotransmitters that play a role in the regulation of mood, appetite, and sleep.
特性
IUPAC Name |
1-[(4-methoxy-2,3-dimethylphenyl)methyl]piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-11-12(2)15(18-3)7-6-13(11)9-16-8-4-5-14(17)10-16/h6-7,14,17H,4-5,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHBTRUEGAZCTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC)CN2CCCC(C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 6-[(2-amino-2-oxoethyl)thio]-5-cyano-2-methyl-4-(3-nitrophenyl)-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B5203294.png)
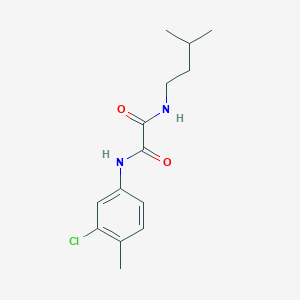
![3-chloro-N-[2-(dimethylamino)ethyl]-4-[(1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)oxy]benzamide](/img/structure/B5203317.png)
![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-5-(6-methoxy-4-pyrimidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5203325.png)

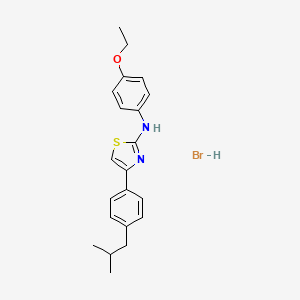
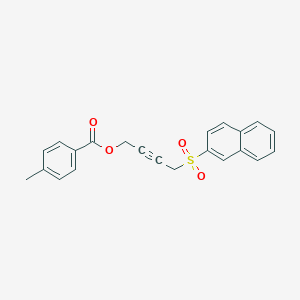
![5-{3-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5203343.png)
![(3-cyclohexen-1-ylmethyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5203350.png)
![4-(ethoxycarbonyl)-1-({4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2-quinazolinyl}methyl)pyridinium bromide](/img/structure/B5203357.png)
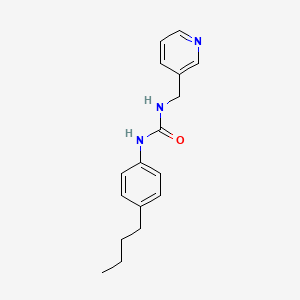
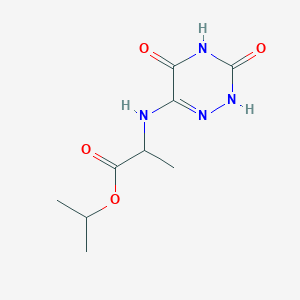
![4-benzyl-3-{[(4-fluoro-1-naphthyl)methyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B5203380.png)
![1-[(4-fluorophenyl)sulfonyl]-4-[2-(2-pyridinyl)ethyl]piperazine](/img/structure/B5203394.png)